molecular formula C8H3BrClN3 B13900231 6-Bromo-4-chloro-1H-indazole-3-carbonitrile

6-Bromo-4-chloro-1H-indazole-3-carbonitrile

Cat. No.: B13900231
M. Wt: 256.48 g/mol
InChI Key: QADDNDISKZSFCQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1H-indazole-3-carbonitrile (CAS 2411634-78-9) is a versatile and high-purity chemical building block extensively used in medicinal chemistry and pharmaceutical research. With the molecular formula C8H3BrClN3 and a molecular weight of 256.49 g/mol , this compound serves as a crucial synthetic intermediate for the development of novel bioactive molecules. Its structure, featuring both bromo and chloro substituents on the indazole core, along with the electron-withdrawing carbonitrile group at the 3-position, makes it a valuable scaffold for constructing more complex chemical entities through various cross-coupling and heterocyclic elaboration reactions . Primary research applications include its use as a key precursor in the synthesis of potential pharmaceutical candidates, particularly in the discovery of kinase inhibitors and other targeted therapies . The compound's reactivity allows researchers to efficiently explore structure-activity relationships (SAR). It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

6-bromo-4-chloro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13)

InChI Key

QADDNDISKZSFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)Cl)Br

Origin of Product

United States

Preparation Methods

The synthesis of halogenated indazole derivatives, including 6-bromo and 4-chloro substituted variants, generally involves multi-step sequences starting from appropriately substituted aniline or acetophenone precursors. Key transformations include halogenation (bromination and chlorination), diazotization, cyclization, and functional group interconversions such as carbonitrile introduction.

Specific Synthetic Routes to 6-Bromo-4-chloro-1H-indazole-3-carbonitrile

While direct literature on This compound is limited, closely related compounds and synthetic intermediates provide a clear blueprint for its preparation:

Halogenation and Cyclization Approach
  • Starting from 4-chloro-2-fluoroaniline , selective chlorination using N-chlorosuccinimide followed by bromination with N-bromosuccinimide yields 2-bromo-4-chloro-6-fluoroaniline .
  • Diazotization of this intermediate with sodium nitrite and subsequent reaction with formaldoxime forms the corresponding benzaldehyde derivative.
  • Cyclization with hydrazine hydrate leads to the formation of the indazole core bearing bromine and chlorine substituents at the 6- and 4-positions, respectively.
  • Introduction of the carbonitrile group at the 3-position can be achieved via nucleophilic substitution or palladium-catalyzed cyanation reactions on the corresponding halogenated indazole intermediate.

This method aligns with industrial practices involving halogenation, diazotization, and cyclization steps optimized for yield and purity.

Alternative Route via Acetophenone Derivatives
  • Synthesis of 2-amino-5-bromoacetophenone from 2-nitro-5-bromoacetophenone through reduction with iron powder and ammonium chloride.
  • Diazotization and cyclization under acidic conditions produce 3-methyl-5-bromo-1H-indazole derivatives.
  • Subsequent functionalization at the 4-position with chlorine and installation of the carbonitrile group at the 3-position can be achieved through electrophilic substitution and cyanation protocols.

This route is corroborated by patent literature describing efficient, safe, and scalable methods for indazole derivatives.

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination N-bromosuccinimide (NBS), Acetonitrile -10 to 10 °C 86.2 Controlled addition to avoid overbromination
Chlorination N-chlorosuccinimide (NCS) Room temperature Not specified Selective chlorination on aromatic ring
Diazotization Sodium nitrite, HCl, 0–10 °C 0–10 °C ~80 Formation of diazonium salt intermediate
Cyclization Hydrazine hydrate, acidic or neutral conditions Room temperature to 110 °C 40–80 Formation of indazole ring system
Cyanation (carbonitrile introduction) Pd-catalyzed cyanation or nucleophilic substitution 80–130 °C Variable Requires optimization for regioselectivity

Industrial Scale Considerations

Industrial synthesis typically employs continuous flow reactors to enhance heat and mass transfer, improving reaction control and safety, especially during halogenation and diazotization steps. Purification commonly involves recrystallization and chromatographic techniques to ensure high purity of the final product.

Data Tables Summarizing Key Literature Examples

Reference Starting Material Key Reagents & Conditions Product Yield (%) Remarks
3-fluoro-2-methylaniline N-bromosuccinimide, acetonitrile, -10 to 10 °C 4-bromo-3-fluoro-2-methylaniline 86.2 High selectivity in bromination
4-bromo-3-fluoro-2-methylaniline Toluene, diethyl ether, acetic acid, isoamyl nitrite, 90–110 °C 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone 40.5 Cyclization step
2-nitro-5-bromoacetophenone Fe powder, NH4Cl, MeOH/H2O, 60 °C 2-amino-5-bromoacetophenone 85 Reduction step
2-amino-5-bromoacetophenone NaNO2, HCl, SnCl2, 0–10 °C 3-methyl-5-bromo-1H-indazole 81 Diazotization and cyclization
4-chloro-2-fluoroaniline NCS, NBS, NaNO2, hydrazine hydrate 6-bromo-4-chloro-1H-indazole Not specified Multistep halogenation and cyclization

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Halogenation + Diazotization + Cyclization Sequential halogenation, diazotization, hydrazine cyclization Well-established, scalable Multi-step, moderate yields
Reduction + Diazotization + Cyclization Nitro reduction, diazotization, cyclization High-yield intermediates Requires handling of reducing agents
Palladium-catalyzed Cyanation Cyanation of halogenated indazole intermediates Direct carbonitrile introduction Catalyst cost and optimization needed

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-4-chloro-1H-indazole-3-carbonitrile with structurally analogous indazole derivatives, focusing on substituent patterns, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound Br (6), Cl (4), -CN (3) C₈H₃BrClN₃ ~272.4 (estimated) Potential intermediate for antiviral/anticancer agents; cyano group enhances reactivity .
6-Bromo-4-fluoro-1H-indazole Br (6), F (4) C₇H₄BrFN₂ 229.02 Used in drug development; fluorine improves metabolic stability .
4-Bromo-3-iodo-1H-indazole-6-carbonitrile Br (4), I (3), -CN (6) C₇H₃BrIN₂ 321.92 Halogen diversity (Br/I) enables cross-coupling reactions; higher molecular weight .
6-Bromo-4-fluoro-3-iodo-1H-indazole Br (6), F (4), I (3) C₇H₃BrFIN₂ 340.92 Triple halogenation increases steric bulk; used in crystallography studies .
7-Bromo-4-chloro-1H-indazol-3-amine Br (7), Cl (4), -NH₂ (3) C₇H₅BrClN₃ 261.5 Intermediate for Lenacapavir; amine group facilitates further functionalization .
6-Bromo-3-chloro-1H-indazole-4-carboxylate Br (6), Cl (3), COOCH₃ (4) C₉H₆BrClN₂O₂ 305.51 Methyl ester enhances solubility; used in combinatorial chemistry .

Key Structural and Functional Differences:

Halogen Substitution: Bromine at position 6 (vs. 4 or 7 in analogs) influences electronic effects and steric interactions. Iodine substituents (e.g., in 4-bromo-3-iodo-1H-indazole-6-carbonitrile) increase molecular weight and polarizability, favoring applications in radiopharmaceuticals or catalysis .

Functional Groups: The cyano group (-CN) at position 3 in the target compound contrasts with amine (-NH₂) or carboxylate (-COOCH₃) groups in analogs. Cyano groups are electron-withdrawing, reducing basicity and enhancing stability under acidic conditions compared to amines . Carboxylate esters (e.g., 6-bromo-3-chloro-1H-indazole-4-carboxylate) improve aqueous solubility, making them preferable for in vitro assays .

Synthetic Utility: The target compound’s nitrile group enables further transformations, such as reduction to amines or participation in cycloaddition reactions, which are less feasible in halogen-only analogs .

Cost and Availability :

  • Halogenated nitriles like 3-bromo-6-chloro-2-fluorobenzonitrile are priced at $207/g (Sigma-Aldrich), suggesting similar compounds may be costly due to complex synthesis .

Biological Activity

6-Bromo-4-chloro-1H-indazole-3-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and molecular pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H3BrClN3
  • Molecular Weight : 256.49 g/mol
  • CAS Number : 2411634-78-9
  • Purity : 97% .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Kinase Inhibition : This compound has shown potential as a kinase inhibitor, particularly against certain cancer-related kinases. For instance, indazole derivatives are known to inhibit key kinases involved in cell proliferation and survival pathways.
  • Antitumor Activity : Studies indicate that indazole derivatives can exhibit significant antitumor effects by inducing apoptosis in cancer cells. The specific mechanisms may include disruption of cell cycle progression and promotion of programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related indazole derivatives:

Activity IC50 (nM) Target/Cell Line Reference
Inhibition of Pim Kinases0.4 - 1.1Various cancer cell lines
Antiproliferative Activity640MM1.S multiple myeloma cell line
ERK1/2 Activity20 - 25HT29 colorectal carcinoma cells
Induction of ApoptosisNot specifiedVarious cancer models

Case Study 1: Antitumor Efficacy

A study investigated the effects of various indazole derivatives, including this compound, on tumor growth in xenograft models. The results demonstrated a reduction in tumor volume and weight, suggesting effective antitumor properties.

Case Study 2: Mechanistic Insights

Another research focused on the cellular mechanisms underlying the activity of indazole compounds. It was found that these compounds could activate caspase pathways leading to apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the bromine and chlorine positions significantly influence the biological activity of indazole derivatives. The presence of electron-withdrawing groups enhances potency against specific targets such as kinases and apoptotic pathways .

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